1,2-Diiodotetrafluoroethane, with the molecular formula C₂F₄I₂, is a halogenated organic compound characterized by its unique combination of iodine and fluorine substituents on a tetrafluoroethylene backbone. This compound appears as a reddish violet liquid and has a molecular weight of 353.82 g/mol. It is known for its stability under normal conditions, although it can be light-sensitive and should be stored away from sources of light to prevent degradation .
1,2-Diiodotetrafluoroethane is not a biologically active compound and does not have a known mechanism of action in living systems. Its primary application lies in organic synthesis as a building block for other fluorinated molecules.
Several methods have been documented for synthesizing 1,2-diiodotetrafluoroethane:
1,2-Diiodotetrafluoroethane finds applications in various fields:
1,2-Diiodotetrafluoroethane shares similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1,2-Dibromotetrafluoroethane | C₂F₄Br₂ | Similar structure but contains bromine instead of iodine. More reactive than 1,2-diiodotetrafluoroethane. |
1,2-Dichlorotetrafluoroethane | C₂F₄Cl₂ | Contains chlorine; generally less stable than iodine-containing compounds. |
Tetrafluoroethylene | C₂F₄ | Parent compound; lacks halogen substitutions that increase reactivity and potential applications. |
The unique combination of iodine and fluorine in 1,2-diiodotetrafluoroethane provides distinct chemical properties that differentiate it from these similar compounds. Its stability and specific reactivity patterns make it an interesting subject for further research in both synthetic chemistry and potential industrial applications.
Acute Toxic;Irritant